molecular formula C5H4N2O3 B047278 4-Hydroxy-3-nitropyridine CAS No. 5435-54-1

4-Hydroxy-3-nitropyridine

Cat. No. B047278
CAS RN: 5435-54-1
M. Wt: 140.1 g/mol
InChI Key: YUWOLBZMQDGRFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related nitropyridine compounds have been thoroughly investigated using advanced computational methods like density functional theory (DFT). Studies on 3-hydroxy-6-methyl-2-nitropyridine using DFT B3LYP method have provided insights into the molecular stability, bond strength, and electron density distribution, which are crucial for understanding the reactivity and properties of 4-Hydroxy-3-nitropyridine (M. Karnan, V. Balachandran, M. Murugan, 2012).

Chemical Reactions and Properties

The chemical reactivity of nitropyridine compounds, including this compound, involves a range of reactions, such as nitration, which introduces nitro groups into the pyridine ring. The nitration of related compounds has been studied extensively, revealing that the orientation of substituents on the pyridine ring significantly influences the outcome of the nitration reaction (L. D. Smirnov et al., 1971).

Physical Properties Analysis

The physical properties of nitropyridine derivatives are closely related to their molecular structure. Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with natural bond orbital analysis and molecular electrostatic potential surface mapping, provide a deep understanding of the physical characteristics of these compounds. These analyses help elucidate factors like bond strength, charge density distribution, and the orientation of functional groups, which are essential for predicting the physical properties of this compound (M. Karnan, V. Balachandran, M. Murugan, 2012).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on similar compounds, where the influence of substituents like hydroxy and nitro groups on the pyridine ring has been explored. For example, the electrophilic and nucleophilic reactivity, as well as the acid-base behavior of these compounds, can be significantly affected by the presence and position of these functional groups, which determine their role in various chemical reactions (R. Lacasse, R. Meunier‐Prest, E. Laviron, A. Vallat, 1993).

Scientific Research Applications

  • Structure Confirmation : It's used to confirm the structure of 2-hydroxypyridine-N-oxide and its nitration products (Hertog & Ammers, 2010).

  • Nitro-Group Replacement : It aids in rapidly replacing the nitro-group in 4-nitropyridine-N-oxide with hydroxyl (Hertog & Combe, 2010).

  • Preparation of Substituted Amino Nitropyridines : It is used in the preparation of 3- or 4-substituted-2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

  • Drug Solubility Improvement : Ultrasound-assisted preparation of salts from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one enhances drug solubility and enables the use of renewable solvents in medicinal chemistry (Machado et al., 2013).

  • Anticancer Research : 4-Hydroxy-3-nitropyridine is a novel compound with potential applications in cancer research (Temple et al., 1983).

  • DNA Transforming Activity Inhibition : It effectively inhibits the transforming activity of DNA in Bacillus subtilis (Adachi, Inuzuka, & Tomoeda, 1969).

  • Molecular Structure Analysis : Studies focus on isomeric hydroxy derivatives of nitropyridines, with 17O being a crucial nucleus for studying keto-enol tautomerism (Kolehmainen et al., 1991).

  • Water Treatment : It is involved in the removal of certain compounds from water, enhancing the efficiency of nanosorbents (Mahmoud et al., 2016).

  • Molecular Studies : Investigates the molecular structures, energies, and vibrational frequencies of related molecules (Ucun, Güçlü, & Sağlam, 2008).

  • Photochemical Processes : Involved in the primary photochemical process of 4-nitropyridine N-oxide in solution (Hata, Ono, & Tsuchiya, 1972).

  • p-Methoxybenzylation of Hydroxy Groups : Used for efficient p-methoxybenzylation, resulting in high-yield PMB ethers under mild conditions (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).

  • Microbial Transformation : Transformed by Cunninghamella elegans to yield various compounds (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).

Safety and Hazards

4-Hydroxy-3-nitropyridine is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

4-Hydroxy-3-nitropyridine may be used in the synthesis of 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (PCl5) followed by ethanol . It may also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5-POCl3 (phosphorus oxychloride) .

properties

IUPAC Name

3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWOLBZMQDGRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935319
Record name 3-Nitro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5435-54-1, 15590-90-6
Record name 3-Nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5435-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15590-90-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5435-54-1
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key physicochemical properties of 4-Hydroxy-3-nitropyridine?

A: While a complete characterization is still under investigation, some properties have been reported []. This compound (HNP) can be analyzed for purity using HPLC, reaching up to 99.9% purity []. Researchers have used techniques like NMR, XRD, and IR to further characterize the compound []. Additionally, the melting point (decomposition) and pH of a 1% aqueous suspension have been measured [].

Q2: What is the most efficient method to purify this compound?

A: A recent study highlights sublimation as a highly effective purification method for this compound []. This method, utilizing a mechanical vacuum pump, successfully removed inorganic salts from crude HNP (95.0-98.6% purity) []. The result was a purified product with a purity exceeding 98% and a yield greater than 95% []. Further sublimation under normal atmospheric pressure yielded this compound with a purity exceeding 99.7% []. This method surpasses wet separation techniques in terms of yield, energy consumption, and environmental impact as it eliminates wastewater production [].

Q3: What are the known synthetic routes for this compound?

A: While specific synthetic procedures are not detailed in the provided abstracts, several publications suggest different approaches. One study utilizes 4-Hydroxypyridine as a starting material to synthesize HNP []. Other research articles mention "known methods" and "new synthesis" for 2,6-Diamino-4-hydroxy-3-nitropyridine [, , ]. This suggests the existence of established protocols and ongoing efforts to develop novel synthetic pathways.

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